
6-amino-1-methyl-7H-purin-2-one;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1-methyl-7H-purin-2-one;dihydrate is a compound belonging to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-7H-purin-2-one typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 6-amino-1-methyl-7H-purin-2-one often involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-1-methyl-7H-purin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and strong bases are often employed.
Major Products Formed
Oxidation: Oxo derivatives of the purine ring.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-amino-1-methyl-7H-purin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid chemistry and potential as a nucleotide analog.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a research chemical
Mécanisme D'action
The mechanism of action of 6-amino-1-methyl-7H-purin-2-one involves its interaction with nucleic acids and enzymes. It can act as a substrate or inhibitor for various enzymes involved in nucleic acid metabolism. The compound’s effects are mediated through its incorporation into nucleic acids or its interaction with enzyme active sites, leading to altered biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
1-methyladenine: A methylated derivative of adenine.
7-methyladenine: Another methylated adenine derivative
Uniqueness
6-amino-1-methyl-7H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
91785-94-3 |
|---|---|
Formule moléculaire |
C6H11N5O3 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
6-amino-1-methyl-7H-purin-2-one;dihydrate |
InChI |
InChI=1S/C6H7N5O.2H2O/c1-11-4(7)3-5(9-2-8-3)10-6(11)12;;/h2H,7H2,1H3,(H,8,9,10,12);2*1H2 |
Clé InChI |
DXTGYJCDPAHWQO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C2C(=NC1=O)N=CN2)N.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)

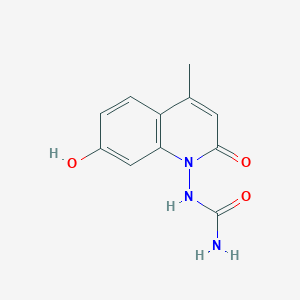
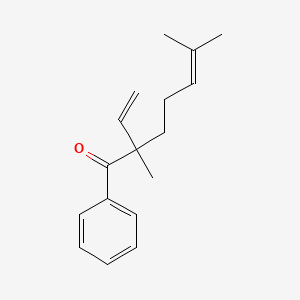

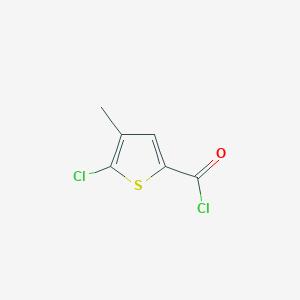
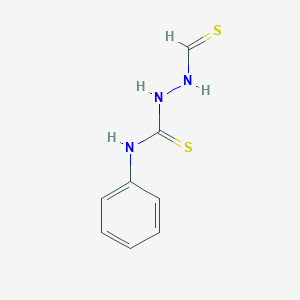
acetic acid](/img/structure/B14349602.png)
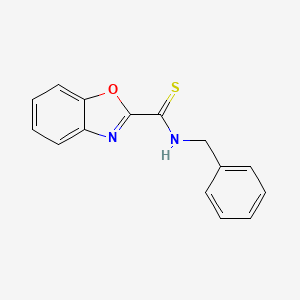

![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)



